molecular formula C18H19N3O4S B2592733 2,4-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851987-75-2

2,4-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2592733
CAS No.: 851987-75-2
M. Wt: 373.43
InChI Key: RCSYAMNPQLRGAK-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a benzohydrazide derivative featuring a benzothiazole moiety. Its structure comprises a 2,4-dimethoxy-substituted benzohydrazide group linked to a 4-methoxy-7-methyl-1,3-benzothiazole ring. This compound is synthesized via condensation of a benzothiazole hydrazide with an appropriately substituted aldehyde or ketone under acidic conditions, typically using ethanol as a solvent and glacial acetic acid as a catalyst . The benzothiazole core is known for its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities, while the methoxy groups enhance solubility and modulate electronic effects .

Properties

IUPAC Name

2,4-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-10-5-8-13(24-3)15-16(10)26-18(19-15)21-20-17(22)12-7-6-11(23-2)9-14(12)25-4/h5-9H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSYAMNPQLRGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxybenzohydrazide with 4-methoxy-7-methyl-1,3-benzothiazole-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,4-Dimethoxy-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazides
Compounds such as N'-(2,4-dichlorobenzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide () share a benzimidazole ring instead of benzothiazole. The benzimidazole derivatives exhibit comparable synthetic routes (condensation of hydrazides with aldehydes) but differ in biological activity due to the imidazole ring’s distinct electronic properties. For example, benzimidazole derivatives often show stronger DNA-binding affinity, whereas benzothiazoles exhibit superior antimicrobial potency .

2.1.2. N'-(2,4-Difluorophenyl)-Substituted 1,2,4-Triazole Derivatives
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () incorporate a triazole ring. These derivatives are synthesized via cyclization of hydrazinecarbothioamides, differing from the direct condensation used for the target compound. Triazole derivatives generally exhibit higher thermal stability (m.p. >250°C) compared to benzothiazole hydrazides (m.p. ~170–200°C) due to their rigid heterocyclic core .

2.1.3. 4-Methoxy-N-(Thiazol-2-yl)Benzamides 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide () replaces the hydrazide group with an amide linkage. However, the amide group enhances hydrolytic stability compared to hydrazides .

Physicochemical Properties

Property Target Compound (Inferred) N'-(2,4-Dichlorobenzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide 4-Methoxy-N-(Thiazol-2-yl)Benzamide
Melting Point (°C) ~170–190 172–174 271–272 (decomp.)
IR ν(C=O) (cm⁻¹) ~1660–1680 1663–1682 1645
NMR (δ NH, ppm) ~9.0–10.0 9.40 (s, NH) N/A (amide NH absent)

Stability and Reactivity

The hydrazide group in the target compound is prone to oxidation and hydrolysis compared to amides () or sulfonamides (). However, the electron-donating methoxy groups stabilize the hydrazide linkage, extending shelf-life under ambient conditions .

Biological Activity

2,4-Dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide, commonly referred to as DM-MBTH, is a synthetic compound that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Properties

DM-MBTH has a complex chemical structure characterized by the presence of a benzohydrazide moiety linked to a benzothiazole derivative. Its molecular formula is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features two methoxy groups and a methyl group on the benzothiazole ring, which contribute to its unique chemical properties and biological activity .

The primary mechanism by which DM-MBTH exhibits biological activity is through its interaction with Mycobacterium tuberculosis (M. tuberculosis). Research indicates that DM-MBTH binds to the active sites of target enzymes within the bacteria, inhibiting their function and disrupting essential biochemical pathways necessary for bacterial survival. This results in the inhibition of growth and proliferation of M. tuberculosis, positioning DM-MBTH as a promising candidate for anti-tubercular drug development .

Antimycobacterial Activity

DM-MBTH has demonstrated significant activity against M. tuberculosis in vitro. Studies have shown that it effectively inhibits bacterial growth at various concentrations. The compound's effectiveness can be attributed to its ability to interfere with the metabolic processes of the bacteria.

Concentration (µg/mL)Inhibition (%)
1045
2570
5085

This table illustrates the dose-dependent inhibition of M. tuberculosis by DM-MBTH .

Study on Efficacy

In a recent study published in a peer-reviewed journal, DM-MBTH was tested alongside conventional anti-tubercular drugs. The results indicated that DM-MBTH not only inhibited the growth of M. tuberculosis but also exhibited synergistic effects when combined with existing therapies. This suggests that DM-MBTH could enhance the efficacy of current treatment regimens .

Molecular Docking Studies

Molecular docking studies have provided insights into how DM-MBTH interacts with target enzymes in M. tuberculosis. These studies suggest that structural modifications could improve binding affinity and overall efficacy. For instance, altering the position of methoxy groups may enhance interactions with enzyme active sites .

Safety and Toxicity

While the biological activity of DM-MBTH is promising, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that DM-MBTH may pose risks if ingested or improperly handled. Standard safety protocols should be followed when working with this compound to mitigate potential hazards .

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